Thalidomide-O-C5-acid, also known as Thalidomide-5'-O-C5-acid, is a synthetic compound derived from thalidomide, which is a well-known drug with a controversial history due to its teratogenic effects. The compound serves as an E3 ligase ligand-linker and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTAC) technology, which aims to selectively degrade specific proteins within cells. This compound combines the cereblon ligand from thalidomide with a linker that facilitates targeted protein degradation, making it a significant tool in medicinal chemistry and drug development .
Thalidomide-O-C5-acid falls under the category of pharmaceutical compounds and specifically belongs to the class of thalidomide derivatives. It is classified as a small molecule drug candidate with potential applications in targeted protein degradation strategies .
The synthesis of Thalidomide-O-C5-acid involves several key steps:
Thalidomide-O-C5-acid retains the core structure of thalidomide, characterized by its phthalimide moiety, with an additional C5-acid group attached via an ester or amine linkage depending on the synthesis route.
Thalidomide-O-C5-acid can undergo various chemical reactions:
Thalidomide-O-C5-acid functions primarily through its interaction with cereblon, a component of the Cullin 4 RING E3 ubiquitin ligase complex. Upon binding to cereblon, it facilitates the recruitment of target proteins for ubiquitination and subsequent degradation via proteasomal pathways. This mechanism is crucial for modulating cellular processes such as inflammation and tumor growth .
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) confirm purity levels exceeding 96%, ensuring that synthesized compounds meet required standards for research applications .
Thalidomide-O-C5-acid has diverse applications in scientific research:
Thalidomide-O-C5-acid (CAS 2087490-48-8) is a synthetically engineered E3 ligase ligand-linker conjugate designed for PROTAC development. Its core structure integrates the cereblon (CRBN)-binding pharmacophore of thalidomide with a valeric acid linker, forming a critical building block for heterobifunctional degraders. The molecular design leverages the established capacity of thalidomide derivatives to recruit CRBN, the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4CRBN). This complex consists of CRBN, damaged DNA-binding protein 1 (DDB1), Cullin 4 (CUL4), and regulator of cullins 1 (Rbx1), which collectively facilitate the transfer of ubiquitin to target proteins [3] [8].
The phthalimide moiety of Thalidomide-O-C5-acid maintains the conserved interactions with CRBN's tri-Trp pocket (Trp380, Trp386, and Trp394 in human CRBN), while the glutarimide nitrogen enables linker attachment without disrupting binding. This design exploits the solvent-exposed orientation of the phthalimide ring, allowing synthetic extension toward target protein ligands [7] [9]. The carboxylic acid terminus at the C5 linker serves as a versatile handle for amide coupling with warhead ligands targeting proteins of interest (POIs), enabling rapid PROTAC assembly.
Table 1: Key PROTACs Derived from Thalidomide-O-C5-Acid-Like Scaffolds
PROTAC Name | Target Protein | E3 Ligase | Biological Activity |
---|---|---|---|
dBET1 | BRD4 | CRBN | Degrades BRD4 in AML models; superior to JQ1 inhibitor [8] |
ARV-825 | BRD4 | CRBN | Induces BRD4 degradation; suppresses c-MYC in leukemia [8] |
DGY-08-097 | HCV NS3/4A | CRBN | Degrades viral protease; anti-HCV activity (IC50 = 247 nM) [9] |
CC-94676 (AR-LDD) | Androgen Receptor | CRBN | In clinical trials for prostate cancer (NCT04428788) [8] |
The CRBN-binding affinity of thalidomide derivatives is critically influenced by stereochemistry and modular modifications. Deuterium-stabilized (S)-thalidomide exhibits ~10-fold stronger binding to CRBN than the (R)-enantiomer (KD = 55 µM vs. 549 µM), attributed to relaxed glutarimide ring conformation in the tri-Trp pocket. This enantioselectivity directly impacts degradation efficiency: (S)-thalidomide induces robust IKZF3 degradation in multiple myeloma cells, whereas the (R)-enantiomer shows negligible activity [7]. Thalidomide-O-C5-acid capitalizes on this stereospecificity, typically employing the (S)-configured glutarimide to maximize CRBN engagement.
Structural optimizations focus on three regions:
Table 2: Impact of Thalidomide Derivative Modifications on CRBN Binding
Modification Type | Example Compound | CRBN KD | Effect on Ternary Complex |
---|---|---|---|
Native thalidomide | Thalidomide | 55–549 µM* | Base activity [7] |
4-Amino glutarimide | Lenalidomide | 110 nM | Enhanced IKZF1/3 degradation [9] |
N-Linked linker | Thalidomide-O-C5-acid | Not reported | Preserves H-bond with His358 [9] |
Benzotriazino scaffold | TD-106 | Improved cellular degradation vs. pomalidomide | Altered neosubstrate specificity [9] |
*(S)- vs. (R)-enantiomer values*
The pentanoic acid linker in Thalidomide-O-C5-acid serves as a critical spatial regulator between the CRBN-binding moiety and the target warhead. Linker length directly influences the stability and geometry of the PROTAC-induced ternary complex (POI:PROTAC:CRBN). Optimal linker lengths (C4–C6) enable:
In vitro ubiquitination assays demonstrate that PROTACs with C5 linkers exhibit superior ubiquitination efficiency compared to shorter (C2) or longer (C8) variants. For instance, BRD4-directed PROTACs with C5 linkers achieve >80% ubiquitination of Lys456 in BRD4BD2 within 30 minutes, whereas C3 linkers show <20% modification [1]. This efficiency stems from optimal positioning of POI lysine residues near the E2-ubiquitin thioester bond. Mass spectrometry analyses further identify "ubiquitination hotspots" (e.g., Lys368/Lys445/Lys456 in BRD4) that align with the C5 linker's spatial constraints [1].
Table 3: Linker Length Impact on PROTAC Efficacy
Linker Length | Ternary Complex Kd (nM) | Ubiquitination Rate | Degradation DC50 |
---|---|---|---|
C2 | >1000 | Low | >1 µM |
C5 | 50–200 | High | 5–50 nM |
C8 | 100–500 | Moderate | 50–200 nM |
Representative data from BRD4 and BET protein degraders [1] [4] [8]
Computational modeling of CRL4CRBN complexes predicts that the C5 linker maximizes the population of "productive" ternary conformations, where ≥1 lysine residue of the POI is positioned within 15 Å of the E2-bound ubiquitin. This proximity enables nucleophilic attack on the ubiquitin thioester bond, directly correlating with cellular degradation efficiency [4]. The flexibility of the valeric acid chain further accommodates conformational shifts in the CRL4CRBN complex, particularly the dynamic repositioning of DDB1 relative to CUL4-Rbx1 [4] [6].
Compound Names Mentioned in Article:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: